molecular formula C24H17F3N2O2S B12016238 [6-[4-(Allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-B]pyridin-2-YL](phenyl)methanone

[6-[4-(Allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-B]pyridin-2-YL](phenyl)methanone

Cat. No.: B12016238
M. Wt: 454.5 g/mol
InChI Key: PAFWIDKYVSQYRH-UHFFFAOYSA-N
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Description

6-[4-(Allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-B]pyridin-2-YLmethanone is a complex organic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound features a thieno[2,3-B]pyridine core, which is known for its biological activity, and is further modified with various functional groups, including an allyloxyphenyl group, an amino group, and a trifluoromethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(Allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-B]pyridin-2-YLmethanone typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-B]pyridine core, which can be synthesized through a cyclization reaction involving appropriate precursors. The introduction of the allyloxyphenyl group is achieved through a nucleophilic substitution reaction, while the amino group is introduced via an amination reaction. The trifluoromethyl group is typically added using a trifluoromethylation reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and reduce costs. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

6-[4-(Allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-B]pyridin-2-YLmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the compound’s electronic properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted thieno[2,3-B]pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 6-[4-(Allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-B]pyridin-2-YLmethanone is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties are being investigated. Its ability to interact with biological targets could lead to the development of new treatments for various diseases, including cancer and inflammatory conditions.

Industry

In industry, 6-[4-(Allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-B]pyridin-2-YLmethanone is used in the development of advanced materials and chemical processes. Its unique properties make it suitable for applications in materials science, catalysis, and other industrial processes.

Mechanism of Action

The mechanism of action of 6-[4-(Allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-B]pyridin-2-YLmethanone involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-[4-(Allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-B]pyridin-2-YLmethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the allyloxy group, in particular, may enhance its reactivity and interaction with biological targets compared to similar compounds with different substituents.

Properties

Molecular Formula

C24H17F3N2O2S

Molecular Weight

454.5 g/mol

IUPAC Name

[3-amino-6-(4-prop-2-enoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-phenylmethanone

InChI

InChI=1S/C24H17F3N2O2S/c1-2-12-31-16-10-8-14(9-11-16)18-13-17(24(25,26)27)19-20(28)22(32-23(19)29-18)21(30)15-6-4-3-5-7-15/h2-11,13H,1,12,28H2

InChI Key

PAFWIDKYVSQYRH-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)C4=CC=CC=C4)N

Origin of Product

United States

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